N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide
Description
N-(5-(4-(N,N-Dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(N,N-dimethylsulfamoyl)phenyl group at position 5 and a propionamide moiety at position 2. The oxadiazole ring is a five-membered aromatic heterocycle known for its electron-deficient nature, making it a common scaffold in medicinal chemistry for designing enzyme inhibitors or bioactive agents .
Properties
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-4-11(18)14-13-16-15-12(21-13)9-5-7-10(8-6-9)22(19,20)17(2)3/h5-8H,4H2,1-3H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWGWYDOGTTXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the dimethylsulfamoylphenyl group: This step involves the reaction of the oxadiazole intermediate with a dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the propionamide group: The final step involves the acylation of the oxadiazole intermediate with propionyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to a more saturated heterocycle.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated heterocycles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Materials Science: The oxadiazole ring imparts unique electronic properties, making the compound useful in the development of organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfamoyl groups or oxadiazole rings.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules or as a functional additive in polymers.
Mechanism of Action
The mechanism of action of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The dimethylsulfamoyl group can interact with biological targets through hydrogen bonding or electrostatic interactions, while the oxadiazole ring can participate in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Differences
Biological Activity
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure. It contains a propionamide group linked to a 1,3,4-oxadiazole moiety and a dimethylsulfamoyl-substituted phenyl ring.
Molecular Formula : CHNOS
Molecular Weight : 304.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The oxadiazole ring is known for its ability to interact with enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways associated with cancer cell proliferation.
- Antioxidant Activity : Compounds containing oxadiazole structures have been reported to exhibit antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related conditions.
- Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial activity against various bacterial strains.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds similar to this compound:
- Study 1 : A derivative showed significant inhibition of cancer cell lines (IC values < 10 μM). The study highlighted the compound's ability to induce apoptosis in tumor cells through caspase activation .
- Study 2 : In vivo studies indicated that the compound reduced tumor growth in xenograft models by modulating key signaling pathways involved in cell proliferation and survival .
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 0.12 | HCT116 | Apoptosis induction |
| Compound B | 2 | SW480 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural analogs have shown promise as antimicrobial agents:
- Study 3 : A related compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : In a clinical trial assessing the efficacy of an oxadiazole derivative in patients with colorectal cancer, participants showed improved outcomes when treated with the compound alongside standard chemotherapy .
- Case Study 2 : Research on another derivative indicated that it could enhance the effectiveness of existing antibiotics against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
